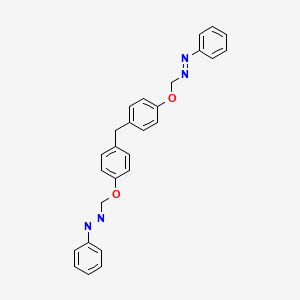
3H-Pyrazol-3-one, 4,4'-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)azo))bis(2,4-dihydro-5-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and diazenediyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolone core, followed by the introduction of the diazenediyl linkages and the methoxyphenylmethylene groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s diazenediyl linkages and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Diazenediyl compounds: Molecules containing diazenediyl linkages with varying aromatic groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is unique due to its combination of pyrazolone, diazenediyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72906-47-9 |
|---|---|
Molekularformel |
C27H24N4O2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
phenyl-[[4-[[4-(phenyldiazenylmethoxy)phenyl]methyl]phenoxy]methyl]diazene |
InChI |
InChI=1S/C27H24N4O2/c1-3-7-24(8-4-1)30-28-20-32-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)33-21-29-31-25-9-5-2-6-10-25/h1-18H,19-21H2 |
InChI-Schlüssel |
QOUBANMJCCXMOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NCOC2=CC=C(C=C2)CC3=CC=C(C=C3)OCN=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


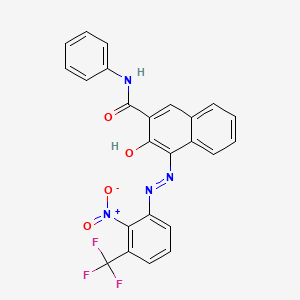
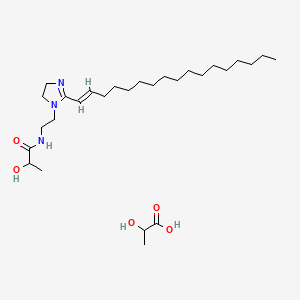

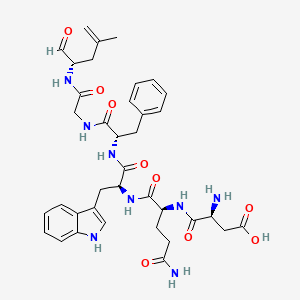


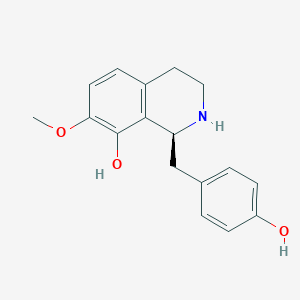
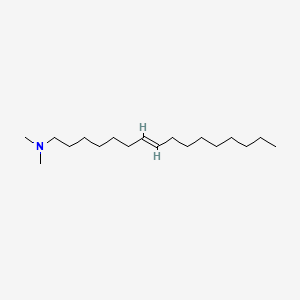
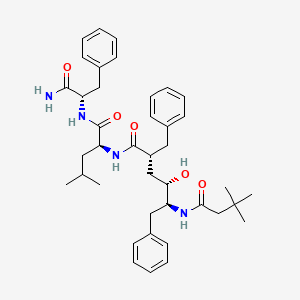
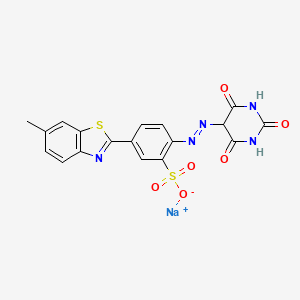
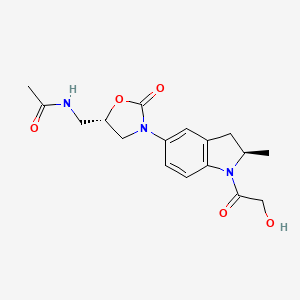
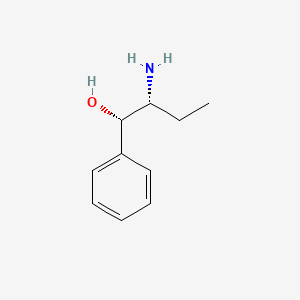
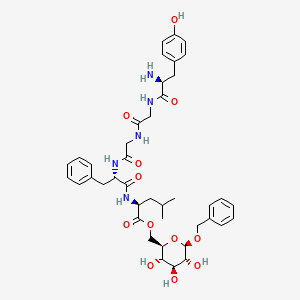
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
